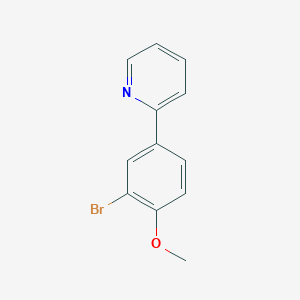

2-(3-Bromo-4-methoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSIPJHKCFWZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596209 | |

| Record name | 2-(3-Bromo-4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168823-65-2 | |

| Record name | 2-(3-Bromo-4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Bromo-4-methoxyphenyl)pyridine chemical properties

An In-Depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: Properties, Synthesis, and Applications

Introduction

This compound is a biaryl heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted 2-arylpyridine, its structural motif is a key pharmacophore in a variety of biologically active molecules. The presence of a bromine atom provides a versatile synthetic handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The methoxy group and the relative positions of the substituents on both aromatic rings offer specific electronic and steric properties that can be exploited in drug design to fine-tune binding affinities and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important building block for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The core identity of this compound is defined by its molecular structure and resulting physical and spectral characteristics.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. While specific experimental data such as melting point is not widely reported in publicly accessible literature, the fundamental molecular properties are well-defined.

| Property | Value | Source |

| CAS Number | 168823-65-2 | [Alchem.Pharmtech] |

| Molecular Formula | C₁₂H₁₀BrNO | [MySkinRecipes] |

| Molecular Weight | 264.12 g/mol | [MySkinRecipes] |

| Purity | Typically ≥98% | [MySkinRecipes] |

| Appearance | Expected to be an off-white to yellow solid | Inferred from related compounds |

| Storage | Room temperature, dry, inert atmosphere | [MySkinRecipes] |

Chemical Structure

The structure with systematic numbering for spectral assignment is presented below.

Caption: Retrosynthetic pathways for the target molecule.

Route A is often preferred due to the commercial availability and stability of 2-bromopyridine and the relative ease of preparing the required phenylboronic acid.

Field-Proven Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, step-by-step methodology. The choice of a phosphine-based ligand and a carbonate or phosphate base is critical for achieving high yields, as the pyridine nitrogen can otherwise coordinate to the palladium catalyst and inhibit its activity. [1][2] Materials:

-

3-Bromo-4-methoxyphenylboronic acid (1.2 equiv)

-

2-Bromopyridine (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane

-

Degassed deionized water

-

High-purity Argon or Nitrogen gas

Experimental Workflow:

Caption: General workflow for Suzuki-Miyaura synthesis.

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), 3-bromo-4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and finely ground K₂CO₃ (2.0 equiv).

-

Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.

-

Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the 2-bromopyridine.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the duration of the reaction.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

-

Aqueous Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-bromine bond on the phenyl ring, making it an excellent substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. [3]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond, forming a Pd(II) complex. This is typically the rate-limiting step.

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Other Synthetic Transformations

Beyond the Suzuki reaction, the C-Br bond can participate in other important transformations, including:

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, creating arylamines.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: For the formation of C-C bonds with alkenes.

-

Stille Coupling: Using organostannanes as the coupling partner.

Applications in Research and Development

This compound is not an end product but a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with desired functions.

-

Pharmaceuticals: This scaffold is used in the synthesis of kinase inhibitors for cancer therapy. [4]The biaryl structure can mimic the hinge-binding motif of ATP, and the substituents can be tailored to achieve selectivity for specific kinase targets.

-

Organic Electronics: The extended π-system of biaryl compounds makes them suitable for use in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs). [4]* Ligand Synthesis: It can serve as a precursor for more complex ligands used in catalysis, where the pyridine nitrogen acts as a coordination site for a metal center. [4]

Safety and Handling

No specific Safety Data Sheet (SDS) is widely available for this compound. Therefore, a conservative approach to safety must be adopted, treating it with the precautions required for its constituent chemical classes. The following guidance is synthesized from SDSs of structurally similar compounds like bromopyridines and bromoanisoles. [5][6][7][8] THIS IS A COMPOSITE SAFETY PROFILE AND SHOULD BE USED AS GUIDANCE IN THE ABSENCE OF A COMPOUND-SPECIFIC SDS.

Table 4: Summary of Potential Hazards (Inferred from Analogues)

| Hazard Class | GHS Hazard Statement | Precautionary Codes |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat, and consider impervious clothing for larger quantities.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved particulate respirator may be necessary.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

First Aid Measures

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

-

Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(11), x171394. [Link]

-

Limbach, D., et al. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData. [Link]

-

Alchem.Pharmtech. CAS 168823-65-2 | this compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Royal Society of Chemistry. (2020). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(20), 3332-3336. [Link]

-

Wikipedia. (2023). Suzuki reaction. [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromo-4-methoxyphenyl)pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and offers an in-depth analysis of its spectral characteristics. Furthermore, this guide explores the critical role of this scaffold in the development of targeted therapeutics, particularly as a key intermediate in the synthesis of kinase inhibitors. The information presented herein is supported by authoritative references to ensure scientific integrity and to empower researchers in their synthetic and drug discovery endeavors.

Introduction and Significance

This compound, identified by the CAS number 168823-65-2 , is a biaryl compound featuring a pyridine ring linked to a substituted phenyl ring. The strategic placement of the bromo and methoxy functionalities on the phenyl ring, coupled with the nitrogen atom in the pyridine moiety, makes this molecule a highly versatile intermediate in organic synthesis.

The true significance of this scaffold lies in its application in medicinal chemistry. The 2-arylpyridine motif is a privileged structure found in numerous biologically active compounds. Specifically, this compound serves as a crucial precursor for the synthesis of complex molecules targeting various protein kinases.[1] Kinase inhibitors are at the forefront of modern cancer therapy and the treatment of other proliferative diseases. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of drug-target interactions.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 168823-65-2 | [1] |

| Molecular Formula | C₁₂H₁₀BrNO | [1] |

| Molecular Weight | 264.12 g/mol | [1] |

| MDL Number | MFCD05864835 | [1] |

| Storage Conditions | Room temperature, dry | [1] |

The structural arrangement of this compound, with its distinct electronic and steric features, dictates its reactivity and its utility as a building block in the synthesis of larger, more complex molecules.

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound. The synthesis of this compound can be reliably achieved by coupling a suitable 2-halopyridine with (3-bromo-4-methoxyphenyl)boronic acid.

The following protocol is based on established methodologies for the synthesis of structurally related 2-arylpyridines and provides a robust starting point for the laboratory-scale preparation of the title compound.[2][3]

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 eq), (3-bromo-4-methoxyphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq) followed by 1,2-dimethoxyethane (DME) as the solvent.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methoxy group.

-

Pyridine Ring Protons: Four signals corresponding to the protons on the pyridine ring, likely appearing as doublets and triplets in the downfield region (δ 7.0-8.7 ppm).

-

Phenyl Ring Protons: Three signals for the protons on the phenyl ring, with their chemical shifts influenced by the bromo and methoxy substituents.

-

Methoxy Protons: A sharp singlet at approximately δ 3.9 ppm, integrating to three protons.

¹³C NMR (Predicted): The carbon NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule.

-

Aromatic Carbons: Signals for the aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the bromine will be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the methoxy group will be shifted downfield.

-

Methoxy Carbon: A signal for the methoxy carbon will be observed around δ 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methoxy) |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| 1250-1200 | C-O stretching (aryl ether) |

| 1100-1000 | C-O stretching (aryl ether) |

| 850-750 | C-H out-of-plane bending (aromatic) |

| 600-500 | C-Br stretching |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion: [M]⁺ at m/z 263 and [M+2]⁺ at m/z 265.

-

Fragmentation: Key fragmentation pathways may include the loss of the bromo radical (·Br), the methoxy radical (·OCH₃), or carbon monoxide (CO).

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors.[1] The pyridine ring can act as a hinge-binding motif, a common interaction pattern in kinase inhibitors, while the substituted phenyl ring can be directed towards other pockets within the ATP-binding site of the kinase.

The bromine atom serves as a versatile synthetic handle for introducing further diversity into the molecule using a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions.[4][5] This allows for the systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic utility of this compound in generating diverse kinase inhibitor scaffolds.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its straightforward synthesis via robust palladium-catalyzed cross-coupling reactions, combined with its versatile reactivity, makes it an attractive starting material for the development of novel kinase inhibitors and other biologically active molecules. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to effectively utilize this important building block in their synthetic and medicinal chemistry programs.

References

-

Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 73(11), 1665-1668. [Link]

-

Limbach, D., Detert, H., & Schollmeyer, D. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(10), x171394. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

2-(3-Bromo-4-methoxyphenyl)pyridine molecular weight

An In-Depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, heterocyclic compounds are foundational pillars, enabling the construction of complex molecular architectures with diverse functionalities. Among these, pyridine derivatives hold a place of prominence due to their prevalence in pharmaceuticals, agrochemicals, and materials science.[1] this compound is a key heterocyclic building block, distinguished by its unique arrangement of a pyridine ring linked to a brominated and methoxylated phenyl group. This structure is not a random assortment of functional groups; it is a carefully orchestrated scaffold that offers multiple reactive sites for synthetic chemists to exploit.

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of this compound. We will delve into its core physicochemical properties, explore a validated synthetic pathway with mechanistic insights, detail its critical applications as a versatile intermediate, and provide essential safety and handling protocols. The strategic placement of the bromine atom makes it an ideal substrate for cross-coupling reactions, while the pyridine and methoxy groups can be used to modulate solubility, electronic properties, and binding interactions in target molecules.[2]

Physicochemical Properties

The utility of a chemical compound in a research or industrial setting begins with a clear understanding of its fundamental properties. These data points are critical for reaction planning, purification, and storage. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀BrNO | [3][4] |

| Molecular Weight | 264.12 g/mol | [3][4] |

| CAS Number | 168823-65-2 | [3][5] |

| MDL Number | MFCD05864835 | [3] |

| Appearance | Solid | [6] |

| Storage | Room temperature, dry, inert atmosphere | [3][4] |

Synthesis and Mechanistic Insights

The synthesis of biaryl compounds, particularly those involving heterocyclic rings, is a cornerstone of modern organic chemistry. The preparation of this compound can be efficiently achieved through a multi-step process that highlights common yet powerful synthetic transformations. A validated approach involves an initial palladium-catalyzed Suzuki-Miyaura coupling followed by a selective bromination.[6][7]

Synthesis Workflow

The logical flow of the synthesis is designed to first construct the core biaryl structure and then introduce the bromine atom at the desired position. This sequence is often preferable as the directing effects of the existing substituents can be leveraged for a regioselective bromination.

Caption: Two-step synthesis workflow for a this compound analogue.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis of the closely related compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, which demonstrates the core principles of the Suzuki coupling and subsequent bromination.[6][7]

Step 1: Suzuki-Miyaura Coupling to form the Biaryl Intermediate

-

Reaction Setup: In a microwave-safe vessel, combine 2-chloro-3-nitropyridine (2.58 mmol), p-tolylboronic acid (3.54 mmol), and sodium bicarbonate (656 mg) in a 1:1 mixture of aqueous dimethoxyethane (DME) (25 ml).

-

Degassing: Deaerate the mixture by bubbling a stream of nitrogen gas through it. Causality: This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, thereby preventing the catalytic cycle from proceeding efficiently.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (152.4 mg).

-

Reaction: Heat the mixture in a microwave reactor at 300 W for 15 minutes, reaching a temperature of 400 K.[7]

-

Workup and Purification: After cooling, filter the mixture and wash the residue with ethyl acetate (80 ml). The combined organic solution is then washed with water and brine, dried over magnesium sulfate (MgSO₄), and concentrated. The resulting residue is purified by column chromatography on silica gel to yield the intermediate product.[6][7]

Step 2: Electrophilic Bromination

-

Reaction Setup: Dissolve the anisylnitropyridine intermediate (0.713 mmol) in acetonitrile (15 ml).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (0.709 mmol) to the solution. Causality: NBS is chosen as the brominating agent because it is a convenient and safe source of electrophilic bromine (Br+). The methoxy group on the phenyl ring is an ortho-, para-director, and the steric hindrance from the pyridine ring favors bromination at the C3 position (ortho to the methoxy group).

-

Reaction: Stir the mixture for 30 minutes at 323 K. Monitor the reaction progress (e.g., by NMR or TLC). Additional NBS may be added if the reaction is incomplete after several hours.[6][7]

-

Workup: Once the reaction is complete, evaporate the solvent. Dissolve the residue in dichloromethane, filter, and then exchange the solvent with cyclohexane to facilitate precipitation or further purification of the final product, this compound.[6][7]

Mechanistic Insight: The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst. Its reliability, tolerance of various functional groups, and relatively mild conditions have made it a cornerstone of modern synthetic chemistry.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The value of this compound lies in its role as a versatile intermediate, providing a gateway to more complex molecules with significant biological or material properties.

Pharmaceutical Intermediate for Kinase Inhibitors

The biaryl motif, consisting of two connected aromatic rings, is a privileged structure in medicinal chemistry. It is frequently found in the active sites of enzymes, particularly kinases. This compound is explicitly used as an intermediate in the synthesis of pharmaceuticals, with a notable application in the development of kinase inhibitors for cancer therapy.[3] The pyridine and methoxyphenyl rings can engage in crucial hydrogen bonding and hydrophobic interactions within a kinase's ATP-binding pocket, while the bromine atom serves as a reactive handle for further molecular elaboration through cross-coupling reactions.

Versatile Building Block in Cross-Coupling Reactions

The presence of a bromine atom on an aromatic ring makes the compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[2] This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound CAS#: 168823-65-2 [m.chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. iucrdata.iucr.org [iucrdata.iucr.org]

A Technical Guide to the Structure Elucidation of 2-(3-Bromo-4-methoxyphenyl)pyridine

Introduction

In the landscape of modern drug discovery and materials science, heteroaromatic compounds, particularly substituted phenylpyridines, serve as indispensable structural motifs. 2-(3-Bromo-4-methoxyphenyl)pyridine is a key building block, utilized in the synthesis of kinase inhibitors for cancer therapy and as a precursor for novel organic semiconductors.[1] Its precise molecular architecture dictates its reactivity and utility in complex synthetic pathways, such as Suzuki-Miyaura cross-coupling reactions.[1] Therefore, unambiguous confirmation of its structure is not merely an academic exercise but a critical quality control checkpoint to ensure the validity of subsequent research and development.

This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. Moving beyond a simple recitation of data, we will explore the causal logic behind the analytical strategy, demonstrating how a confluence of evidence from spectroscopy and chromatography builds an irrefutable case for the compound's identity, purity, and connectivity.

Synthesis and Purity Assessment: The Foundation of Analysis

A pure sample is the prerequisite for accurate structural analysis. Impurities can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation. The target compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura coupling reaction, a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[2]

Typical Synthetic Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a degassed mixture of 2-bromopyridine (1.0 eq), (3-bromo-4-methoxyphenyl)boronic acid (1.1 eq), and a suitable base such as K₃PO₄ (2.0 eq) in a solvent system like 1,4-dioxane/water is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05 eq).[3]

-

Inert Atmosphere: The vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) to prevent oxygen from deactivating the palladium catalyst, which can otherwise promote unwanted side reactions like the homocoupling of the boronic acid.[4]

-

Reaction Execution: The mixture is heated (e.g., to 80-100 °C) and stirred until reaction completion is observed via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

Purity Verification: High-Performance Liquid Chromatography (HPLC)

Before proceeding to detailed structural analysis, the purity of the synthesized compound must be quantitatively assessed. Reversed-phase HPLC (RP-HPLC) is the industry-standard technique for this purpose, offering excellent resolution and sensitivity for impurity profiling.[5][6][7]

HPLC Protocol:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

-

Gradient: A typical gradient might run from 20% B to 95% B over 20 minutes.

-

Detection: UV detection at 254 nm.

-

Analysis: The sample is dissolved in the mobile phase, injected, and the resulting chromatogram is analyzed. A high-purity sample should exhibit a single major peak with an area percentage >98%.

The development of a robust HPLC method is crucial for ensuring that all potential impurities, including starting materials and reaction byproducts, are effectively separated from the main analyte.[8][9]

The Triad of Spectroscopic Evidence

With purity confirmed, the molecular structure is elucidated using a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive and self-validating structural proof.

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

Mass spectrometry provides the molecular weight of the compound, offering the first piece of direct evidence for the molecular formula (C₁₂H₁₀BrNO).[1]

A key confirmatory feature for this specific molecule is the distinctive isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[10][11] This results in two molecular ion peaks in the mass spectrum, separated by 2 mass-to-charge units (m/z), with nearly equal intensity (M and M+2 peaks).[12][13][14] The observation of this 1:1 doublet is a hallmark signature that provides unequivocal evidence for the presence of a single bromine atom in the molecule.[11][12]

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₂H₁₀BrNO | |

| Monoisotopic Mass | 262.9997 (for ⁷⁹Br) | Corresponds to the M peak |

| M+2 Isotope Peak | 264.9976 (for ⁸¹Br) | Corresponds to the M+2 peak |

| M : M+2 Ratio | ~1:1 | Confirms the presence of one bromine atom.[10][12] |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group Assignment |

| ~3050-3100 | C-H Stretch | Aromatic C-H (Pyridine and Phenyl rings) |

| ~2850-3000 | C-H Stretch | Aliphatic C-H (Methoxy -OCH₃ group) |

| ~1580-1600 | C=C & C=N Stretch | Aromatic ring backbone |

| ~1250 | C-O Stretch | Aryl-alkyl ether (Ar-O-CH₃) |

| ~1020 | C-O Stretch | Aryl-alkyl ether (Ar-O-CH₃) |

| ~600-800 | C-Br Stretch | Aryl bromide |

The presence of strong bands around 1250 cm⁻¹ and 1020 cm⁻¹ is characteristic of the aryl-alkyl ether linkage, confirming the methoxy group's attachment to the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[15][16][17] By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, we expect to see signals corresponding to the seven aromatic protons and the three methoxy protons.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-6' | ~8.70 | Doublet of doublets | 1H | Pyridine Ring | Deshielded by adjacent nitrogen. |

| H-2' | ~8.20 | Doublet | 1H | Phenyl Ring | Ortho to the pyridine, deshielded. |

| H-5 | ~7.80 | Doublet of doublets | 1H | Phenyl Ring | Meta to methoxy, ortho to bromo. |

| H-3', H-4' | ~7.75 | Multiplet | 2H | Pyridine Ring | |

| H-5' | ~7.25 | Multiplet | 1H | Pyridine Ring | |

| H-6 | ~7.00 | Doublet | 1H | Phenyl Ring | Ortho to electron-donating methoxy group. |

| -OCH₃ | ~3.90 | Singlet | 3H | Methoxy Group | Characteristic singlet in the aliphatic region. |

Note: Exact chemical shifts can vary based on solvent and concentration. Assignments are predictive.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[18] For this structure, 12 distinct carbon signals are expected.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-160 | C-4, C-2 | C-4 attached to oxygen; C-2 attached to pyridine. |

| ~149-157 | C-2', C-6' | Pyridine carbons adjacent to nitrogen. |

| ~130-138 | C-5, C-3' | Aromatic CH carbons. |

| ~120-125 | C-4', C-5' | Aromatic CH carbons. |

| ~110-115 | C-3, C-6 | C-3 attached to bromine; C-6 shielded by methoxy. |

| ~56 | -OCH₃ | Methoxy carbon. |

Note: Assignments are predictive and can be definitively confirmed with 2D NMR.

2D NMR for Unambiguous Connectivity

To irrefutably connect the protons and carbons and confirm the link between the two rings, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

-

HSQC: Correlates directly bonded C-H pairs, allowing for the definitive assignment of each protonated carbon signal.

-

HMBC: Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to link the two aromatic rings. A crucial correlation would be observed between the protons on one ring (e.g., H-6') and the carbon atom of the other ring to which it is attached (C-2), confirming the phenyl-pyridine bond.

Workflow for Structure Elucidation

The logical flow from synthesis to final confirmation is a self-validating process where each step builds upon the last.

Caption: Overall workflow for the synthesis, purification, and structural confirmation of this compound.

Advanced Confirmation: X-ray Crystallography

While the combination of NMR and MS provides definitive proof of structure for most applications, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[19][20][21] This technique is particularly valuable for complex molecules or when absolute stereochemistry needs to be determined.[22]

The process involves growing a suitable single crystal of the compound, which can be a challenging step. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a precise electron density map of the molecule, confirming not only the connectivity but also bond lengths and angles.[19] While not routinely performed unless required for regulatory filing or publication in high-impact journals, it remains the gold standard for structural proof.[23][24]

Conclusion

The structure elucidation of this compound is a systematic process that relies on a multi-faceted analytical approach. It begins with a robust synthesis and stringent purity assessment by HPLC, which lays the groundwork for reliable spectroscopic analysis. The triad of evidence provided by mass spectrometry (confirming molecular weight and the key bromine isotopic pattern), IR spectroscopy (identifying functional groups), and comprehensive NMR analysis (mapping the atomic connectivity) work in concert to build an unassailable structural assignment. Each technique validates the others, ensuring the high degree of confidence required for compounds used in pharmaceutical and materials science research.

References

-

Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available at: [Link]

-

A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

-

HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

-

High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023. Available at: [Link]

-

The use of X-ray crystallography to determine absolute configuration. PubMed. Available at: [Link]

-

Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. Available at: [Link]

-

ms isotopes: Br and Cl. St. John's University and the College of St. Benedict. Available at: [Link]

-

2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCr. Available at: [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Available at: [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]

-

GCMS Section 6.5. Whitman College. Available at: [Link]

-

2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

-

Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. NIH. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

-

15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

-

CAS 168823-65-2 | this compound. Alchem Pharmtech. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. veeprho.com [veeprho.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ms isotopes: Br and Cl [employees.csbsju.edu]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. savemyexams.com [savemyexams.com]

- 14. GCMS Section 6.5 [people.whitman.edu]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. rigaku.com [rigaku.com]

- 21. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. journals.iucr.org [journals.iucr.org]

- 24. iucrdata.iucr.org [iucrdata.iucr.org]

An In-depth Technical Guide to the Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine: Pathways, Protocols, and Mechanistic Insights

Introduction: The Significance of 2-(3-Bromo-4-methoxyphenyl)pyridine in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its structural motif, featuring a substituted phenyl ring appended to a pyridine core, is a common feature in a multitude of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of kinase inhibitors for cancer therapy, leveraging the pyridine scaffold for its hydrogen bonding capabilities and the substituted phenyl ring for specific interactions within enzyme active sites.[1] Furthermore, its utility extends to the development of organic semiconductors and as a versatile ligand in catalysis.[1] The strategic placement of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable compound, providing researchers and drug development professionals with the necessary technical details and mechanistic understanding to effectively incorporate it into their synthetic programs.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound predominantly relies on the formation of the C-C bond between the pyridine and the phenyl rings. Several powerful palladium-catalyzed cross-coupling reactions have proven to be the most effective methods for achieving this transformation. This section will delve into the most prominent and practical of these pathways: the Suzuki-Miyaura coupling, the Negishi coupling, and the Stille coupling. Each method will be discussed in terms of its mechanism, advantages, limitations, and a detailed experimental protocol.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[2][3][4][5] The reaction facilitates the coupling of an organoboron species with an organic halide or triflate.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, either a halopyridine or a haloanisole), forming a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction and achieving high yields.[6][7]

Visualizing the Suzuki-Miyaura Pathway

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol should be optimized for specific substrates and scales.

| Parameter | Recommendation | Rationale |

| Reactants | 2-Chloropyridine or 2-Bromopyridine (1.0 equiv), (3-Bromo-4-methoxyphenyl)boronic acid (1.2-1.5 equiv) | The boronic acid is used in slight excess to drive the reaction to completion. 2-Bromopyridines are generally more reactive than 2-chloropyridines.[2] |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%), Pd(dppf)Cl₂ (3-5 mol%), or Pd(OAc)₂/SPhos (2-4 mol%) | The choice of catalyst and ligand is crucial. For challenging couplings, more advanced ligands like SPhos can be beneficial.[6][7] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) | The base activates the boronic acid. The strength of the base can influence the reaction rate and outcome.[7] |

| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, or DMF | A mixture of an organic solvent and water is common, as it helps to dissolve both the organic reactants and the inorganic base.[7] |

| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential. |

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine, (3-bromo-4-methoxyphenyl)boronic acid, palladium catalyst, ligand (if separate), and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture vigorously and heat to the specified temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Advantages and Limitations:

| Advantages | Limitations |

| High functional group tolerance | Potential for side reactions like homo-coupling |

| Mild reaction conditions | Boronic acids can be unstable and undergo protodeboronation |

| Commercially available and stable reagents | Removal of boron-containing byproducts can sometimes be challenging |

| Environmentally benign (water can be used as a solvent) |

The Negishi Coupling: A Highly Versatile Alternative

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide or triflate.[8][9][10] Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive substrates.[8]

Mechanistic Rationale:

The catalytic cycle of the Negishi coupling is analogous to the Suzuki coupling and involves:

-

Oxidative Addition: A Pd(0) or Ni(0) catalyst reacts with the organic halide.

-

Transmetalation: The organozinc reagent transfers its organic group to the metal center.

-

Reductive Elimination: The coupled product is formed, and the catalyst is regenerated.

A key difference is the preparation of the organozinc reagent, which is often generated in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).[8][11]

Visualizing the Negishi Pathway

Caption: Negishi coupling pathway for the synthesis of the target molecule.

Experimental Protocol: Negishi Coupling

This protocol involves the in situ generation of the organozinc reagent.

| Parameter | Recommendation | Rationale |

| Reactants | 2-Halopyridine (1.0 equiv), 1-Bromo-3-iodo-2-methoxybenzene (or similar precursor, 1.2 equiv) | The organozinc reagent is generated from a suitable precursor. |

| Reagents for Organozinc Formation | n-BuLi or i-PrMgCl, then ZnCl₂ | Formation of an organolithium or Grignard reagent followed by transmetalation with a zinc salt. |

| Catalyst | Pd(PPh₃)₄ (5 mol%), Pd₂(dba)₃/ligand | Palladium catalysts are generally preferred for their high yields and functional group tolerance.[9] |

| Solvent | THF | Tetrahydrofuran is a common solvent for both the formation of the organometallic reagent and the cross-coupling reaction. |

| Temperature | -78 °C to room temperature or gentle heating | The initial formation of the organometallic reagent is typically done at low temperatures, while the coupling reaction may require heating. |

| Atmosphere | Inert (Nitrogen or Argon) | Organozinc reagents are sensitive to air and moisture.[8] |

Step-by-Step Methodology:

-

To a solution of the aryl halide precursor in dry THF at -78 °C under an inert atmosphere, add n-butyllithium or a Grignard reagent dropwise.

-

Stir the mixture at low temperature for a specified time to ensure complete formation of the organometallic intermediate.

-

Add a solution of ZnCl₂ in THF to the reaction mixture and allow it to warm to room temperature.

-

In a separate flask, add the 2-halopyridine and the palladium catalyst under an inert atmosphere.

-

Transfer the freshly prepared organozinc solution to the flask containing the 2-halopyridine and catalyst via cannula.

-

Heat the reaction mixture if necessary and monitor its progress.

-

Work-up and purification are similar to the Suzuki-Miyaura coupling protocol.

Advantages and Limitations:

| Advantages | Limitations |

| High reactivity of the organozinc reagent | Sensitivity of organozinc reagents to air and moisture |

| High functional group tolerance | Requires anhydrous and anaerobic conditions |

| Stereospecific for vinyl partners | May require the synthesis of the organozinc precursor |

The Stille Coupling: A Robust but More Hazardous Option

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate.[12][13][14] While it is a very versatile and robust reaction, the high toxicity of organotin compounds has led to a decline in its use in favor of the Suzuki and Negishi couplings.[12][14]

Mechanistic Rationale:

The mechanism of the Stille coupling is also based on the oxidative addition, transmetalation, and reductive elimination cycle. The transmetalation step is generally the rate-determining step.

Advantages and Limitations:

| Advantages | Limitations |

| Organostannanes are stable to air and moisture[12] | High toxicity of organotin reagents and byproducts[12][14] |

| Tolerates a wide range of functional groups | Difficult to remove tin byproducts from the reaction mixture[13] |

| Reaction conditions are generally neutral |

Due to the significant health and environmental concerns associated with organotin compounds, a detailed protocol for the Stille coupling is not provided here. Researchers considering this route should consult specialized literature and adhere to strict safety protocols.

Alternative and Complementary Synthetic Approaches

While cross-coupling reactions are the most direct routes, other methods can be employed, particularly for the synthesis of precursors or for exploring different substitution patterns.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings.[15][16][17][18] A directing metalation group (DMG) on the ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophile. For the synthesis of 2-arylpyridines, this can be a multi-step but highly regioselective approach.

Synthesis from Substituted Pyridines and Grignard Reagents

The addition of Grignard reagents to pyridine N-oxides can be an effective method for introducing substituents at the 2-position of the pyridine ring.[19][20] This can be a valuable strategy if the desired substitution pattern on the pyridine ring is not readily accessible through other means.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently and practically achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preferred method due to its operational simplicity, high functional group tolerance, and the use of relatively benign reagents. The Negishi coupling offers a potent alternative, particularly for challenging substrates, albeit with the requirement for more stringent reaction conditions. As the demand for complex heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methodologies will remain a key area of research. Advances in catalyst design, flow chemistry, and the use of non-precious metal catalysts are expected to further refine the synthesis of this and other valuable biaryl compounds.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Negishi Coupling | NROChemistry [nrochemistry.com]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Stille Coupling [organic-chemistry.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. baranlab.org [baranlab.org]

- 19. Pyridine synthesis [organic-chemistry.org]

- 20. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

2-(3-Bromo-4-methoxyphenyl)pyridine IUPAC name

An In-depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic biaryl compound of significant interest to the scientific community. The document details the molecule's structural characteristics, physicochemical properties, and its principal synthetic pathway via palladium-catalyzed Suzuki-Miyaura cross-coupling. A detailed, field-proven experimental protocol is provided, accompanied by mechanistic insights and characterization methodologies. Furthermore, this guide explores the compound's critical role as a versatile intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, and its emerging applications in materials science. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical building block.

Introduction: The Strategic Value of Phenylpyridine Scaffolds

The biaryl structural motif, characterized by two directly connected aromatic rings, is a cornerstone of modern medicinal chemistry and materials science. Among these, phenylpyridine derivatives hold a privileged position due to the unique electronic properties and hydrogen bonding capabilities imparted by the pyridine ring. The incorporation of a pyridine nucleus into drug candidates can enhance metabolic stability, improve solubility, and provide a key interaction point for biological targets.

Halogenated pyridines, in particular, serve as exceptionally versatile synthons, providing reactive handles for constructing complex molecular architectures through cross-coupling reactions.[1][2] this compound is an exemplar of this class, combining the reactive potential of a bromo-substituent with the electronic influence of a methoxy group. This guide offers a senior application scientist's perspective on the synthesis, characterization, and application of this high-value intermediate, emphasizing the causality behind methodological choices to ensure reproducibility and success.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in synthesis and development.

IUPAC Nomenclature and Structural Analysis

The formal IUPAC name for the compound is This compound . Its structure consists of a pyridine ring substituted at the 2-position with a 3-bromo-4-methoxyphenyl group.

-

Pyridine Ring: An electron-deficient (π-deficient) aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor and a basic site, influencing the molecule's pharmacokinetic profile.

-

Bromine Atom: Serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, making it the primary site for further molecular elaboration.

-

Methoxy Group (-OCH₃): An electron-donating group that influences the electronic density of the phenyl ring and can participate in hydrogen bonding. Its presence can also direct substitution reactions.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₀BrNO | [3] |

| Molecular Weight | 264.12 g/mol | [3] |

| CAS Number | 168823-65-2 | [4] |

| Appearance | Solid (Typical) | - |

| Purity | ≥95% (Commercially Available) | [5] |

| Storage | Room temperature, dry conditions | [3] |

Synthesis and Mechanistic Insights

The construction of the C-C bond linking the two aryl rings is the central challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the most efficient and widely adopted method for this transformation due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of stable boronic acid reagents.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the biaryl C-C bond. This reveals two primary synthetic routes via Suzuki coupling, with Route A being the most common due to the typical commercial availability of the starting materials.

Caption: Retrosynthetic analysis for this compound.

The Suzuki-Miyaura Catalytic Cycle

The success of the synthesis hinges on a palladium catalyst, typically in the Pd(0) oxidation state, which orchestrates the coupling of the aryl halide and the boronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity. The mechanism proceeds through three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., Na₂CO₃, K₃PO₄), transfers its organic group to the palladium center, replacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step is chosen to maximize yield, simplify purification, and ensure safety.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Rationale |

| 2-Bromopyridine | 158.00 | 1.58 g | 10.0 mmol | Limiting Reagent |

| (3-Bromo-4-methoxyphenyl)boronic acid | 246.85 | 2.71 g | 11.0 mmol | Slight excess (1.1 eq) ensures full consumption of limiting reagent |

| Pd(PPh₃)₄ | 1155.56 | 231 mg | 0.2 mol% | Robust, common catalyst for Suzuki couplings |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.12 g | 20.0 mmol | Aqueous base (2.0 eq) to activate the boronic acid |

| Toluene | - | 40 mL | - | Organic solvent, good for dissolving reagents |

| Ethanol | - | 10 mL | - | Co-solvent to aid solubility |

| Water | - | 10 mL | - | Required for the aqueous base |

Experimental Workflow:

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.58 g, 10.0 mmol), (3-bromo-4-methoxyphenyl)boronic acid (2.71 g, 11.0 mmol), toluene (40 mL), and ethanol (10 mL).

-

Degassing: Bubble nitrogen gas through the stirred mixture for 15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reagent Addition: Under a positive nitrogen atmosphere, add the aqueous solution of sodium carbonate (2.12 g in 10 mL of water), followed by tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mol%).

-

Reaction: Heat the mixture to reflux (approximately 95 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.

-

Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2x 20 mL).

-

Isolation: Combine all organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Product Characterization

To confirm the identity and purity of the final product, the following analyses are essential:

-

¹H NMR: The spectrum should show distinct aromatic signals for both the pyridine and phenyl rings, along with a singlet around 3.9 ppm for the methoxy protons.

-

¹³C NMR: Will confirm the number of unique carbon environments, corresponding to the 12 carbons in the structure.

-

Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Melting Point: A sharp melting point indicates high purity.

Applications in Research and Development

This compound is not an end product but a strategic intermediate. Its value lies in the potential for further, selective chemical modification.

Keystone Intermediate in Pharmaceutical Synthesis

The compound is a valuable building block for creating libraries of potential drug candidates.[3]

-

Kinase Inhibitors: The phenylpyridine scaffold is present in numerous kinase inhibitors used in oncology. This intermediate can be used to synthesize analogues for structure-activity relationship (SAR) studies.[3][8]

-

Further Cross-Coupling: The bromine atom provides a handle for a second, different cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig, or another Suzuki), allowing for the controlled and sequential construction of highly complex molecules.[1] This approach is used to create novel analogues of potent natural products like Combretastatin-A4.[9]

-

Pyridine N-modification: The nitrogen atom can be alkylated or oxidized to explore its role in solubility and receptor binding.

Precursor in Advanced Materials

The rigid, conjugated biaryl structure makes this compound and its derivatives suitable for applications in materials science. They can be used in the synthesis of:

-

Organic Semiconductors: The extended π-system is conducive to charge transport.[3]

-

Ligands for Catalysis: The pyridine nitrogen can coordinate with metals, making its derivatives useful as ligands in catalysis.[3]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with these chemicals.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Chemical Hazards:

-

Storage: Store this compound in a tightly sealed container in a cool, dry place to prevent degradation.[3]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its versatile and well-defined reactivity. The Suzuki-Miyaura coupling provides a reliable and scalable method for its synthesis, opening the door to a wide array of complex target molecules. Its demonstrated utility as a precursor in the synthesis of kinase inhibitors and other bioactive compounds solidifies its role in modern drug discovery programs. For researchers and development professionals, a mastery of the synthesis and subsequent functionalization of this compound is a key enabler for innovation.

References

- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Labor

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. (2022-01-04). (URL: )

- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.

- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCr. (2017-11-07). (URL: )

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. (URL: )

- A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds.

- 3-Bromo-2-methoxy-pyridine. Chem-Impex. (URL: )

- data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine.

- The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.. (URL: )

- This compound. MySkinRecipes. (URL: )

- 3-Bromo-4-methoxypyridine. PubChem. (URL: )

- The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. (URL: )

- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. MDPI. (URL: )

- 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. NIH. (URL: )

- CAS 168823-65-2 | this compound. Alchem Pharmtech. (URL: )

- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central. (URL: )

- Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCr. (URL: )

- 3-Bromo-4-(3-methoxyphenyl)pyridine. Sigma-Aldrich. (URL: )

- This compound. CymitQuimica. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Profile of 2-(3-Bromo-4-methoxyphenyl)pyridine and a Closely Related Analogue

Abstract

This technical guide provides a detailed overview of the physical and chemical characteristics of 2-(3-Bromo-4-methoxyphenyl)pyridine, a key heterocyclic building block in contemporary medicinal chemistry and materials science.[1] Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this guide also presents a thorough analysis of the well-characterized analogue, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, to offer valuable comparative insights for researchers, scientists, and drug development professionals. The guide encompasses molecular and physical properties, a proposed synthetic pathway, a generalized analytical workflow, and essential safety and handling information based on analogous chemical structures.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern synthetic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from their ability to engage in a wide range of chemical transformations and their capacity to act as ligands for metal catalysts and as key pharmacophores that interact with biological targets. The subject of this guide, this compound, is a biaryl compound that combines the features of a pyridine ring with a substituted phenyl group, making it a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[1] The bromine and methoxy substituents on the phenyl ring provide specific steric and electronic properties and offer synthetic handles for further functionalization through cross-coupling reactions.[1]

Molecular and Physical Identity of this compound

While extensive experimental data on the physical properties of this compound is not widely published, its fundamental molecular identity has been established.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀BrNO | [1][2][3] |

| Molecular Weight | 264.12 g/mol | [1][2][3] |

| CAS Number | 168823-65-2 | [1][2][3][4] |

| Purity (Typical) | ≥ 95-98% | [3][5] |

| Storage Conditions | Room temperature, inert atmosphere, dry. | [1][2] |

Physicochemical Profile of a Close Analogue: 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine

To provide researchers with a robust set of reference data, we present the detailed physical and spectral characteristics of the structurally similar compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. The primary structural difference is the presence of a nitro group on the pyridine ring, which is expected to influence the compound's electronic properties, crystal packing, and spectral characteristics.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉BrN₂O₃ | [6] |

| Appearance | Yellow solid | [6] |

| Melting Point | 415 K (142 °C) | [6] |

Spectroscopic Data

The following data provides a comprehensive spectroscopic fingerprint for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 8.33 (dd, J = 4.7, 1.6 Hz, 1H) | Pyridine-H |

| 8.13 (dd, J = 8.3, 1.5 Hz, 1H) | Pyridine-H |

| 7.87 (d, J = 2.3 Hz, 1H) | Phenyl-H |

| 7.45 (dd, J = 8.6, 2.3 Hz, 1H) | Phenyl-H |

| 7.42 (dd, J = 4.7, 1.2 Hz, 1H) | Pyridine-H |

| 6.96 (d, J = 8.6 Hz, 1H) | Phenyl-H |

| 3.95 (s, 3H) | -OCH₃ |

Source:[6]

3.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3067, 2973, 2913, 2842 | C-H stretching |

| 1587, 1556, 1517 | Aromatic C=C stretching, N-O stretching (NO₂) |

| 1441 | C-H bending |

| 1352 | N-O stretching (NO₂) |

| 1293, 1267 | C-O stretching (aryl ether) |

| 1183, 1161, 1058, 1014 | C-H in-plane bending |

| 879, 863, 819, 806 | C-H out-of-plane bending |

| 677 | C-Br stretching |

Source:[6]